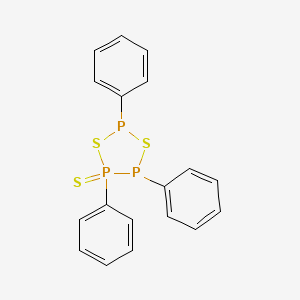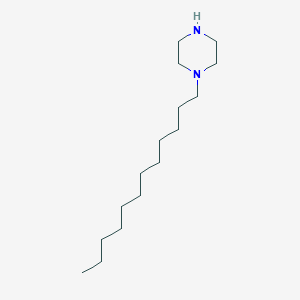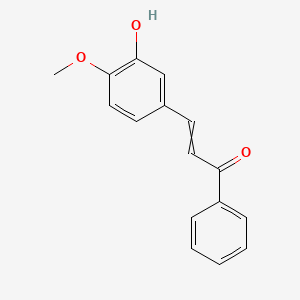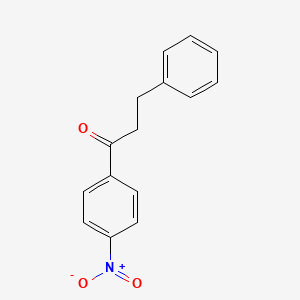![molecular formula C12H17O4P B14633510 Dimethyl [3-(2-methylphenyl)-2-oxopropyl]phosphonate CAS No. 52344-44-2](/img/structure/B14633510.png)
Dimethyl [3-(2-methylphenyl)-2-oxopropyl]phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl [3-(2-methylphenyl)-2-oxopropyl]phosphonate is an organophosphorus compound with the molecular formula C12H17O4P It is characterized by the presence of a phosphonate group attached to a 2-oxopropyl chain, which is further substituted with a 2-methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
Dimethyl [3-(2-methylphenyl)-2-oxopropyl]phosphonate can be synthesized through several methods. One common approach involves the reaction of dimethyl phosphite with an appropriate α-haloketone under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the phosphite attacks the electrophilic carbon of the haloketone, leading to the formation of the desired phosphonate ester.
Another method involves the use of palladium-catalyzed cross-coupling reactions. For instance, the reaction of H-phosphonate diesters with aryl halides under microwave irradiation can yield the desired phosphonate compounds with high efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These processes often utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-product formation.
化学反応の分析
Types of Reactions
Dimethyl [3-(2-methylphenyl)-2-oxopropyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the phosphonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine oxides.
科学的研究の応用
Dimethyl [3-(2-methylphenyl)-2-oxopropyl]phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological pathways involving phosphorus-containing compounds.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
作用機序
The mechanism of action of dimethyl [3-(2-methylphenyl)-2-oxopropyl]phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions or active sites of enzymes, leading to inhibition or modulation of enzymatic activity. The compound may also participate in phosphorylation reactions, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
- Dimethyl (2-oxopropyl)phosphonate
- Diethyl (2-oxopropyl)phosphonate
- Dimethyl acetonylphosphonate
Uniqueness
Dimethyl [3-(2-methylphenyl)-2-oxopropyl]phosphonate is unique due to the presence of the 2-methylphenyl group, which imparts specific steric and electronic properties. This substitution can influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar phosphonates .
特性
CAS番号 |
52344-44-2 |
|---|---|
分子式 |
C12H17O4P |
分子量 |
256.23 g/mol |
IUPAC名 |
1-dimethoxyphosphoryl-3-(2-methylphenyl)propan-2-one |
InChI |
InChI=1S/C12H17O4P/c1-10-6-4-5-7-11(10)8-12(13)9-17(14,15-2)16-3/h4-7H,8-9H2,1-3H3 |
InChIキー |
KEAMAOSCCPWSLL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1CC(=O)CP(=O)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



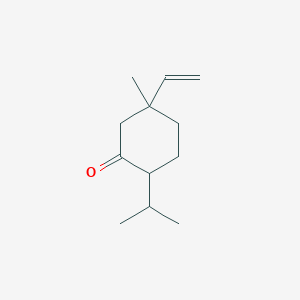

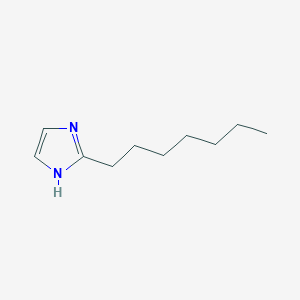
![4-Oxo-5-[(7-phenoxyheptyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14633461.png)
![2-[(3-Methoxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B14633463.png)
